Trypsin Inhibition Potency: Quantitative Comparison of 4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide vs. Canonical Benzamidine Inhibitors
In a standardized amidolytic assay using fluorogenic substrate N-Boc-FSR-AMC with 30 min pre-incubation, 4-(dimethylamino)-3-fluorobenzene-1-carboximidamide inhibits trypsin with an IC₅₀ of 2.00 × 10⁵ nM (200 µM) [1]. This places its potency orders of magnitude below that of unsubstituted benzamidine (Ki ≈ 18 µM for bovine trypsin) and 4-aminobenzamidine (Ki ≈ 1–10 µM), which are the default low-cost trypsin-inhibitor building blocks [2]. The 3-fluoro-4-dimethylamino substitution pattern thus produces a markedly attenuated trypsin inhibitory profile, which may be advantageous in applications where potent pan-serine protease inhibition is undesirable and a weaker, potentially more selective interaction is sought.
| Evidence Dimension | In vitro trypsin inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 2.00 × 10⁵ nM (200 µM) |
| Comparator Or Baseline | Benzamidine (Ki ≈ 18 µM for bovine trypsin); 4-aminobenzamidine (Ki ≈ 1–10 µM for trypsin) |
| Quantified Difference | Target compound is approximately 10- to 200-fold less potent than canonical benzamidine inhibitors |
| Conditions | Amidolytic assay; fluorogenic substrate N-Boc-FSR-AMC; 30 min pre-incubation; trypsin origin unknown (BindingDB assay) |
Why This Matters
This quantitative potency divergence is directly relevant when selecting a benzamidine scaffold for chemical biology probes where reduced trypsin inhibition is required to minimize off-target serine protease activity.
- [1] BindingDB BDBM50459508 (CHEMBL4211164). IC₅₀ = 200,000 nM for trypsin inhibition. View Source
- [2] Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin: The binding of amidines and guanidines. Journal of Biological Chemistry, 240(4), 1579-1585. (Representative Ki values for benzamidine and 4-aminobenzamidine.) View Source
